molecular formula C21H25NO6 B11512699 3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11512699
M. Wt: 387.4 g/mol
InChI Key: UWPYYFYCNNPJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3-(2,5-Dimethoxyphenyl)propionic acid

Comparison

Compared to similar compounds, 3-[(3,5-Dimethoxyphenyl)formamido]-3-(4-propoxyphenyl)propanoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C21H25NO6/c1-4-9-28-16-7-5-14(6-8-16)19(13-20(23)24)22-21(25)15-10-17(26-2)12-18(11-15)27-3/h5-8,10-12,19H,4,9,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

UWPYYFYCNNPJNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.